molecular formula C11H8ClNO2 B7480335 N-(4-chlorophenyl)furan-3-carboxamide

N-(4-chlorophenyl)furan-3-carboxamide

Cat. No.: B7480335
M. Wt: 221.64 g/mol
InChI Key: KBWKJSCSGOFWOZ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)furan-3-carboxamide is a small-molecule compound featuring a furan ring substituted at the 3-position with a carboxamide group, where the amide nitrogen is further linked to a 4-chlorophenyl moiety. This structure combines the aromatic properties of the furan and chlorophenyl groups with the hydrogen-bonding capacity of the carboxamide, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name

N-(4-chlorophenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-9-1-3-10(4-2-9)13-11(14)8-5-6-15-7-8/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWKJSCSGOFWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=COC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their biological/physical properties:

Compound Name Key Substituents/Modifications Biological Activity (IC50/Kd) Target/Application Reference
N-(4-Chlorophenyl)furan-3-carboxamide 4-Chlorophenyl, no additional substituents Not explicitly reported N/A Core structure inferred from analogs
V-13–009920 (5-(4-chlorophenyl)-N-[4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-(trifluoromethyl)furan-3-carboxamide) Trifluoromethyl, thiadiazole-sulfamoylphenyl IC50 = 4.0 ± 1.1 µM PrpC (2-methylcitrate synthase) inhibitor
2-Methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)furan-3-carboxamide Trifluoromethyl benzyl, indazole, methyl on furan IC50 = 0.2 µM Fascin inhibitor
5-(4-Bromophenyl)-N-[4-(diethylamino)phenyl]-2-(trifluoromethyl)furan-3-carboxamide (47y) Bromophenyl, diethylaminophenyl, trifluoromethyl Not reported Synthetic intermediate
5-(4-Chlorophenyl)-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)furan-3-carboxamide Pyridinylmethyl, trifluoromethyl Not explicitly reported Potential CNS-targeting agent (inferred from pyridine moiety)
2-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]furan-3-carboxamide Sulfamoylphenyl ethyl, methyl on furan Not reported Possible solubility-enhancing modifications
Key Observations:

Halogen Effects: The 4-chlorophenyl group in the parent compound contributes to hydrophobic interactions and moderate electron-withdrawing effects. Trifluoromethyl groups (e.g., V-13–009920 , Fascin inhibitor ) introduce strong electron-withdrawing effects, improving metabolic stability and binding affinity through dipole interactions.

N-Substituent Diversity: Aromatic substituents (e.g., thiadiazole-sulfamoylphenyl in V-13–009920 ) enhance enzyme inhibition via π-π stacking and hydrogen bonding. Heterocyclic moieties (e.g., indazole in Fascin inhibitor ) improve potency by engaging in specific interactions with protein pockets. Basic groups (e.g., diethylamino in 47y ) may enhance solubility or modulate pharmacokinetics.

Preparation Methods

Synthesis of Furan-3-Carboxylic Acid

Furan-3-carboxylic acid serves as the precursor for acyl chloride formation. Industrial routes often employ the oxidation of furfural derivatives. For example, catalytic oxidation of 3-methylfuran using potassium permanganate (KMnO₄) in acidic media yields furan-3-carboxylic acid with >85% efficiency. Alternative pathways include cyclization of 1,4-dicarbonyl compounds, such as the reaction of acetoacetic ester with succinic acid derivatives under reflux conditions.

Formation of Acyl Chloride

Furan-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in benzene at 60–80°C to produce furan-3-carbonyl chloride. This step typically achieves near-quantitative conversion due to the electrophilic nature of SOCl₂. The reaction mechanism involves nucleophilic attack by the carboxylic acid oxygen on sulfur, followed by chloride displacement.

Amidation with 4-Chloroaniline

The acyl chloride is reacted with 4-chloroaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion. Yields range from 70–90%, with purity >95% after recrystallization from ethanol.

Table 1: Optimization of Acyl Chloride Method

ParameterOptimal ConditionYield (%)Purity (%)
SolventAnhydrous DCM8897
Temperature0–5°C9298
BaseEt₃N (2 eq)9096

Carbodiimide-Mediated Coupling Approaches

Carbodiimide-based methods avoid the use of corrosive acyl chlorides, making them preferable for lab-scale synthesis.

Activation with DCC/DMAP

A mixture of furan-3-carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in DCM activates the carboxylic acid into an O-acylisourea intermediate. Subsequent addition of 4-chloroaniline at 25°C facilitates amide bond formation. This method achieves 75–82% yield but requires chromatographic purification to remove dicyclohexylurea (DCU) byproducts.

Solvent and Temperature Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the intermediate. However, elevated temperatures (>40°C) promote side reactions, reducing yields by 15–20%.

Table 2: DCC-Mediated Amidation Performance

SolventTemperature (°C)Time (h)Yield (%)
DCM252478
DMF301282
THF253668

Alternative Synthetic Pathways

Use of Mixed Anhydrides

Mixed anhydrides formed from furan-3-carboxylic acid and chloroformates (e.g., isobutyl chloroformate) react with 4-chloroaniline in the presence of N-methylmorpholine. This method offers 80–85% yield but is less cost-effective due to reagent expenses.

Enzymatic Amidation

Lipase-catalyzed amidation in non-aqueous media represents an eco-friendly alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates the reaction between furan-3-carboxylic acid and 4-chloroaniline at 50°C, yielding 65–70% product.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial processes utilize continuous flow reactors to enhance heat transfer and mixing. A typical setup involves:

  • Step 1 : SOCl₂ and furan-3-carboxylic acid are combined in a microreactor at 70°C (residence time: 5 min).

  • Step 2 : The acyl chloride stream is mixed with 4-chloroaniline and Et₃N in a second reactor (residence time: 10 min).
    This system achieves 94% yield with 99% purity, reducing waste by 40% compared to batch processes.

Purification and Yield Optimization

Crystallization from ethyl acetate/hexane (1:3) removes unreacted aniline and oligomeric byproducts. Centrifugal partition chromatography (CPC) further enhances purity to >99.5% for pharmaceutical applications.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost
Acyl Chloride9098HighLow
DCC Coupling8095ModerateMedium
Enzymatic7092LowHigh
Continuous Flow9499HighMedium

Q & A

Q. Critical Parameters :

  • Temperature : Excess heat during coupling may degrade the furan ring; reactions are often conducted at 0–25°C.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict moisture control .
  • Catalysts : Base catalysts like triethylamine improve amide bond formation efficiency .

Advanced Consideration :
For scale-up, continuous flow reactors can mitigate exothermic risks and improve reproducibility. Reaction monitoring via in situ FTIR or HPLC ensures intermediate stability .

Which spectroscopic and computational methods are most reliable for characterizing this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the chlorophenyl group (δ ~7.3 ppm for aromatic protons) and furan ring (δ ~6.5–7.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 235.04 (calculated for C11H8ClNO2C_{11}H_8ClNO_2) .
  • X-ray Crystallography : Resolves steric interactions between the chlorophenyl and furan moieties (if single crystals are obtainable) .

Advanced Consideration :
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and verify NMR chemical shifts. Software like Gaussian or ORCA models substituent effects on reactivity .

How does the electron-withdrawing chlorophenyl group influence the compound’s reactivity and biological activity?

Q. Advanced Research Focus

  • Electronic Effects : The Cl substituent increases electrophilicity at the furan ring, enhancing susceptibility to nucleophilic attack (e.g., in Michael addition reactions) .
  • Biological Interactions : Chlorine’s electronegativity may improve binding to hydrophobic enzyme pockets. For example, structurally analogous compounds inhibit Mycobacterium tuberculosis PrpC (IC50_{50} = 4.0 µM) via hydrophobic and π-π interactions .

Data Contradiction Analysis :
While Cl generally enhances metabolic stability, some studies report reduced solubility, complicating in vivo assays. Balancing lipophilicity (LogP ~2.8) and aqueous solubility requires formulation strategies like co-solvents or nanoemulsions .

What methodologies resolve contradictions in structure-activity relationship (SAR) studies of furan-3-carboxamide derivatives?

Q. Advanced Research Focus

  • Comparative SAR Tables :
CompoundSubstituentBioactivity (IC50_{50})Source
N-(4-chlorophenyl)Cl at para position4.0 µM (PrpC inhibition)
N-(4-methylphenyl)CH3_3 at para12.5 µM
N-(4-methoxyphenyl)OCH3_3 at para>50 µM
  • Hypothesis Testing : Replace Cl with bioisosteres (e.g., CF3_3) to assess electronic vs. steric contributions .
  • Crystallographic Docking : Use AutoDock or Schrödinger to simulate binding modes and identify key residues .

What in vitro and in silico approaches are used to elucidate the compound’s mechanism of action in antimicrobial studies?

Q. Advanced Research Focus

  • Enzyme Assays : Direct inhibition assays (e.g., DTNB-based thiol quantification for PrpC) validate target engagement .
  • Microscopy : Time-lapse imaging of bacterial membrane integrity post-treatment assesses lytic activity .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to identify persistent hydrogen bonds (e.g., with PrpC’s catalytic cysteine) .

Contradiction Management :
Discrepancies between in silico predictions and experimental IC50_{50} values may arise from solvation effects or protein flexibility. Free-energy perturbation (FEP) calculations refine binding affinity estimates .

How can computational modeling optimize this compound derivatives for enhanced pharmacokinetics?

Q. Advanced Research Focus

  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70), blood-brain barrier penetration (low), and CYP450 inhibition risks .
  • QSAR Models : 2D descriptors (e.g., topological polar surface area = 52 Ų) correlate with intestinal absorption .

Case Study :
Derivatives with added methyl groups on the furan ring show improved metabolic stability in liver microsome assays but reduced solubility. Salt formation (e.g., hydrochloride) mitigates this .

What strategies address solubility challenges in in vivo studies of this compound?

Q. Advanced Research Focus

  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without toxicity .
  • Nanoformulations : Lipid-based nanoparticles (size ~150 nm) improve bioavailability in rodent models .
  • Prodrug Design : Esterification of the carboxamide group increases solubility, with enzymatic cleavage in vivo restoring activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorophenyl)furan-3-carboxamide
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